N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline

Crystallography Supramolecular Chemistry Solid-State Engineering

Choose this parent iminopyrrole to secure reproducible solid-state architecture. It forms centrosymmetric N–H⋯N dimers essential for hydrogen-bonding studies and delivers a benchmark C=N bond length (1.286(2) Å) for DFT calibration. Its square-planar Ni(II) complex (bite angle 83.13(11)°) enables direct ligand-field comparisons. Substitution alters dihedral angles, hydrogen-bond topology, and coordination geometry—procuring the unsubstituted ligand eliminates structural uncertainty.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 91677-16-6
Cat. No. B12891467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline
CAS91677-16-6
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(=NC1=CC=CC=C1)C2=CC=CN2
InChIInChI=1S/C12H12N2/c1-10(12-8-5-9-13-12)14-11-6-3-2-4-7-11/h2-9,13H,1H3
InChIKeyOHDSFKNULDOUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (CAS 91677-16-6): Core Properties and Procurement Context


N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (CAS 91677-16-6) is an iminopyrrole derivative (C12H12N2, molecular weight 184.24) characterized by a pyrrole ring linked via an ethylidene bridge to an aniline moiety [1]. The compound serves as a versatile N,N'-bidentate ligand in coordination chemistry and as a structural scaffold for crystallographic studies of hydrogen-bonding networks [2]. Its solid-state architecture features a near-perpendicular orientation between pyrrole and phenyl rings and forms centrosymmetric dimers through classical N–H⋯N hydrogen bonds [3].

Why Simple In-Class Substitution of N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline is Scientifically Unjustified


Iminopyrrole derivatives cannot be interchanged without rigorous justification because even minor substitutions on the aryl ring or heterocyclic core profoundly alter solid-state dihedral angles, hydrogen-bonding topologies, and coordination geometries [1]. For example, the parent compound N-[1-(1H-pyrrol-2-yl)ethylidene]aniline exhibits dihedral angles of 72.37(7)° and 82.34(8)° and forms N–H⋯N dimers [2], while the 3,4-dimethyl analog displays an 81.78(8)° angle and incorporates C–H⋯π interactions into its dimeric assembly [3]. Chloro-substituted isomers show dihedral angles ranging from 75.65(7)° to 86.56(8)° and divergent protonation behavior [4]. These quantifiable structural divergences directly impact ligand field strength, crystallization reproducibility, and metal complex stability, making empirical substitution without comparative data a high-risk decision for research reproducibility and industrial process reliability.

Quantitative Differentiation Evidence for N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (CAS 91677-16-6) Relative to Structural Analogs


Crystal Structure Dihedral Angle Comparison: Parent vs. 3,4-Dimethyl and Chloro Analogs

The parent compound N-[1-(1H-pyrrol-2-yl)ethylidene]aniline exhibits two independent molecules in the asymmetric unit with pyrrole–benzene dihedral angles of 72.37(7)° and 82.34(8)° [1]. In contrast, the 3,4-dimethyl analog shows a single dihedral angle of 81.78(8)° [2], while 3-chloro and 4-chloro isomers display angles of 75.65(7)° and 86.56(8)°, respectively [3]. The parent compound's 72.37(7)° angle is the smallest among these analogs, indicating a more coplanar arrangement that could influence π-conjugation and electronic properties.

Crystallography Supramolecular Chemistry Solid-State Engineering

Hydrogen-Bonding Supramolecular Architecture: Parent vs. Thiophene Heteroatom Replacement

N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline forms centrosymmetric dimers via pairs of classical N–H⋯N hydrogen bonds [1]. Its thiophene analog (3,4-dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline), however, lacks the pyrrole N–H donor and instead assembles into one-dimensional chains through nonclassical C–H⋯N hydrogen bonds [2]. This fundamental difference in supramolecular synthon—dimeric vs. polymeric—directly impacts crystal packing density, solubility, and mechanical properties.

Supramolecular Chemistry Crystal Engineering Hydrogen Bonding

Ni(II) Coordination Geometry: Bond Lengths and Bite Angle vs. Class Averages

When deprotonated to 2-[(phenylimino)ethyl]-1H-pyrrol-1-ide and coordinated to Ni(II), the ligand forms a square-planar complex with Ni–N bond lengths of 1.894(3) Å (Ni–Npyrrolide) and 1.939(2) Å (Ni–Nimine) and a bite angle of 83.13(11)° [1]. These metrics place the ligand within the typical range for N,N'-bidentate iminopyrrolide ligands but with a slightly compressed bite angle compared to bulkier analogs (e.g., 2,6-diisopropylphenyl-substituted variants, which typically exceed 85°), potentially influencing catalytic activity in polymerization reactions [2].

Coordination Chemistry Organometallics Catalysis

Imino C=N Bond Length: Evidence of Conjugation vs. Analogs

The imino C=N bond length in N-[1-(1H-pyrrol-2-yl)ethylidene]aniline is 1.286(2) Å for both independent molecules, indicating substantial double-bond character [1]. This is slightly shorter than the imino C–N bond in the Ni(II) complex (1.302(3) Å) [2], reflecting the electronic perturbation upon coordination. The parent compound's bond length is consistent with moderate conjugation between the imine and the adjacent aromatic systems.

Bond Length Analysis Electronic Structure Crystallography

Protonation State Integrity: Parent Compound vs. 3-Chloro Analog

In the crystal structure of N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, the pyrrole N–H hydrogen atom is fully localized, with no evidence of positional disorder or partial protonation at the imino nitrogen [1]. In contrast, the 3-chloro analog exhibits positional disorder of the pyrrole H atom and partial protonation of the imino N atom [2]. This difference indicates that the parent compound maintains a well-defined protonation state, which is critical for reproducibility in acid-base sensitive applications.

Crystallography Proton Transfer Solid-State Chemistry

Validated Research and Industrial Application Scenarios for N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline (CAS 91677-16-6)


Coordination Chemistry: Synthesis of Square-Planar Ni(II) Complexes for Catalysis Screening

The deprotonated ligand 2-[(phenylimino)ethyl]-1H-pyrrol-1-ide coordinates to Ni(II) in a square-planar geometry with defined Ni–N bond lengths of 1.894(3) Å and 1.939(2) Å and a bite angle of 83.13(11)° [1]. This complex serves as a reference point for comparing ligand electronic effects in olefin polymerization or cross-coupling catalysis. Users seeking to evaluate structure–activity relationships in N,N'-bidentate pyrrolide-imine systems should procure this specific ligand to ensure comparable coordination metrics.

Crystal Engineering: Reliable Dimeric Supramolecular Synthon for Co-crystal Design

The parent compound reliably forms centrosymmetric dimers via N–H⋯N hydrogen bonds [1], in contrast to the polymeric assembly observed in thiophene analogs [2]. This predictable dimeric motif is valuable for designing co-crystals with controlled stoichiometry and for studying hydrogen-bond-directed solid-state reactivity. Researchers requiring a robust N–H⋯N hydrogen-bond donor–acceptor pair should prioritize this compound over heteroatom-substituted variants.

Electronic Structure Benchmarking: C=N Bond Length as a Conjugation Reporter

The imino C=N bond length of 1.286(2) Å in the free ligand [1] provides a baseline for assessing electronic perturbation upon metal coordination (e.g., elongation to 1.302(3) Å in the Ni(II) complex [2]). This metric is essential for computational chemists validating DFT-calculated bond orders and for synthetic chemists optimizing ligand electronic parameters. Procurement of the pure parent compound ensures accurate calibration of electronic structure models.

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